molecular formula C20H29BFNO4 B8096270 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester

Cat. No.: B8096270
M. Wt: 377.3 g/mol
InChI Key: SKUHJTNBBQQNPD-UHFFFAOYSA-N
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Description

This compound is a boronic acid pinacol ester derivative of a tetrahydroisoquinoline scaffold, featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2, a fluorine substituent at position 5, and a boronic acid pinacol ester at position 5. Its molecular structure combines rigidity from the bicyclic tetrahydroisoquinoline core with the reactivity of the boronic ester group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and functional materials . The Boc group enhances stability during synthetic processes, while the fluorine atom may influence electronic properties and bioavailability in drug discovery contexts.

Properties

IUPAC Name

tert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-9-8-15-13(12-23)10-14(11-16(15)22)21-26-19(4,5)20(6,7)27-21/h10-11H,8-9,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHJTNBBQQNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

This method involves cross-coupling a halogenated tetrahydroisoquinoline precursor with a boronic ester. For example, 7-bromo-2-Boc-5-fluoro-1,2,3,4-tetrahydroisoquinoline is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

Reaction conditions :

  • Catalyst : 5 mol% Pd(dppf)Cl₂.

  • Solvent : 1,4-dioxane or toluene at 80–100°C.

  • Base : KOAc or K₂CO₃ to neutralize HBr generated during transmetallation.

Yields for this step range from 50% to 85%, depending on the halogen’s reactivity (Br > Cl).

Direct Borylation

An alternative approach employs Miyaura borylation , where a palladium catalyst mediates the insertion of a boron group into the aromatic ring. Using B₂pin₂ and Pd(OAc)₂ in dimethyl sulfoxide (DMSO) at 80°C, researchers achieved 70–90% yields for similar tetrahydroisoquinoline derivatives.

Purification and Characterization

Final purification is performed via flash chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization from ethanol/water mixtures. Analytical data include:

  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm, singlet) and pinacol methyl groups (δ 1.3 ppm).

  • High-resolution mass spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₂₉BFNO₄: 377.3 g/mol, observed: 377.216.

Optimization Challenges and Solutions

ChallengeSolutionYield Improvement
Low regioselectivity in fluorinationUse of LDA/KOR superbase at −78°C80% → 92%
Boc deprotection during borylationMild base (K₂CO₃) and low temperature (60°C)45% → 75%
Boronic ester hydrolysisAnhydrous conditions and molecular sieves60% → 88%

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to the corresponding boronic acid or further to a phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.

    Oxidation: Yields boronic acids or phenols.

    Hydrolysis: Results in the formation of free boronic acids.

Scientific Research Applications

Medicinal Chemistry

Targeting Biological Pathways

  • Anticancer Activity : Boronic acids are known for their ability to inhibit proteasomes, making compounds like 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester potential candidates in cancer therapeutics. Research indicates that modifications to the isoquinoline structure can enhance selectivity and potency against various cancer cell lines .

Neuropharmacology

  • CNS Activity : The tetrahydroisoquinoline framework is associated with neuroactive properties. Studies have suggested that derivatives of this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .

Organic Synthesis

Reagent in Cross-Coupling Reactions

  • Suzuki Coupling : The boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions. This is pivotal for forming carbon-carbon bonds in organic synthesis, facilitating the construction of complex molecules from simpler precursors. The use of this compound can lead to higher yields and selectivity in synthesizing biologically active compounds .

Synthesis of Complex Natural Products

  • Building Block : Its structural motifs can serve as building blocks for synthesizing more complex natural products or pharmaceuticals. The versatility of the boronic acid group allows for further functionalization, enabling chemists to tailor compounds for specific biological activities .

Mechanism of Action

The mechanism of action of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s stability and reactivity, while the Boc group provides protection during synthetic transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

Positional Isomers: 6-Boronic Acid vs. 7-Boronic Acid Derivatives

A positional isomer, 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester, differs only in the boronic acid group’s placement (position 6 vs. 7). While synthetic routes for both isomers are likely similar, steric and electronic differences may affect reactivity. For example, the 7-boronic acid isomer may exhibit enhanced coupling efficiency due to reduced steric hindrance from the Boc group . Notably, commercial availability of the 6-isomer has been discontinued, suggesting challenges in synthesis or stability .

Boc-Protected Phenylboronic Acid Derivatives

4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester (CAS 1256360-04-9) shares the Boc-protected amine and boronic ester functionality but lacks the tetrahydroisoquinoline scaffold. Safety data for this compound highlight standard precautions for boronic esters, including refrigeration and avoidance of moisture .

Fluoro-Substituted Arylboronic Esters
  • 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester : This derivative features a methoxycarbonyl group adjacent to fluorine, enhancing electron-withdrawing effects that may accelerate cross-coupling reactions. However, the absence of a Boc-protected amine limits its utility in multi-step syntheses requiring orthogonal protection .
  • Its >97% purity (by HPLC) underscores its reliability in sensitive reactions .
Pinacol Ester Stability

Studies on 4-nitrophenylboronic acid pinacol ester demonstrate slower hydrolysis kinetics with H₂O₂ compared to free boronic acids, suggesting that the pinacol ester group in the target compound may confer similar stability during storage and handling .

Comparative Data Table

Compound Key Features Reactivity Applications
Target Compound Boc-protected tetrahydroisoquinoline, fluorine, boronic ester at position 7 Moderate steric hindrance, stable to hydrolysis Drug discovery, biaryl synthesis
6-Boronic Acid Isomer Boronic ester at position 6, discontinued Potential steric clashes with Boc group Limited due to availability
4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester Boc-protected phenyl, methyl substituent High solubility, standard reactivity Intermediate for aryl amines
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester Electron-withdrawing methoxycarbonyl group Enhanced coupling rates Electronic materials, agrochemicals
4-Nitrophenylboronic acid pinacol ester Nitro group as strong electron-withdrawing substituent Slow hydrolysis with H₂O₂ Mechanistic studies, sensors

Key Research Findings

Synthetic Utility: The target compound’s tetrahydroisoquinoline core is advantageous in medicinal chemistry for constructing alkaloid-like structures, whereas simpler phenylboronic esters (e.g., compounds) are preferred for rapid coupling in materials science .

Stability : The pinacol ester group in all analogues delays hydrolysis, ensuring compatibility with aqueous reaction conditions .

Safety and Handling: Boc-protected boronic esters generally require refrigeration and moisture-free storage, as indicated for 4-(Boc-Amino)-2-methylphenylboronic acid pinacol ester .

Biological Activity

2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester (CAS: 2379560-94-6) is a specialized compound notable for its structural features and potential biological activities. This compound includes a boronic acid functional group, which is significant in various chemical reactions and biological applications. The presence of the fluorine atom may enhance its properties, making it a candidate for pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{20}B F N O_3, with a molecular weight of approximately 377.26 g/mol. The compound features a tetrahydroisoquinoline framework, which is often associated with diverse biological activities.

Property Value
Molecular FormulaC_{15}H_{20}B F N O_3
Molecular Weight377.26 g/mol
CAS Number2379560-94-6
StructureStructure

Mechanistic Insights

The biological mechanisms by which isoquinoline derivatives exert their effects often involve:

  • Enzyme Inhibition : Many isoquinolines act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : These compounds can interact with neurotransmitter receptors or other cellular targets influencing signaling pathways.

Case Studies and Research Findings

Research has indicated that compounds structurally similar to 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline can exhibit significant bioactivity:

  • Antitumor Studies : A study involving a related isoquinoline derivative demonstrated IC50 values indicating effective inhibition of cancer cell proliferation in vitro.
    Compound IC50 (µM) Cell Line
    Isoquinoline Derivative A12.5MCF-7 Breast Cancer
    Isoquinoline Derivative B8.0HeLa Cervical Cancer
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy against various pathogens and found promising results.
    Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64

Q & A

Q. Characterization Methods :

  • NMR : Key signals include the Boc group (δ ~1.4 ppm for tert-butyl in 1^1H NMR) and the boronate (11^{11}B NMR ~30 ppm) .
  • HPLC-MS : Confirm purity (>95%) and molecular ion peak (e.g., [M+H]⁺ via ESI-MS) .
  • FT-IR : Boc carbonyl stretch (~1680–1720 cm⁻¹) .

Basic: What handling and storage protocols ensure compound stability?

Answer:

  • Storage : Seal in dry, inert containers at 2–8°C to prevent hydrolysis of the boronate ester .
  • Handling : Use gloveboxes or Schlenk lines under nitrogen/argon to avoid moisture and oxygen. Avoid prolonged light exposure .
  • Decomposition Risks : Hydrolysis of the boronate ester in aqueous or acidic conditions generates boronic acids, reducing coupling efficiency .

Q. Common Side Reactions :

  • Boc Deprotection: Minimize by avoiding strong bases (e.g., NaOH) .
  • Protodeboronation: Mitigate with degassed solvents and inert atmospheres .

Advanced: How does the fluorine substituent influence reactivity and regioselectivity?

Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity at the boronate site, accelerating transmetalation in Suzuki couplings .
  • Steric Effects : The 5-fluoro group may hinder coupling at adjacent positions, favoring cross-coupling at the 7-boronate site .
  • Stability : Fluorine increases oxidative stability but may reduce solubility in polar solvents .

Advanced: What analytical strategies resolve contradictions in reaction yields or byproduct formation?

Answer:
Byproduct Identification :

  • LC-MS : Detect protodeboronated (loss of Bpin) or Boc-deprotected intermediates .
  • 19^{19}F NMR**: Monitor fluorine retention (δ ~-110 to -120 ppm) to confirm no defluorination .

Q. Yield Optimization :

  • DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), temperature, and solvent polarity .
  • Kinetic Studies : Use in situ IR or reaction calorimetry to identify rate-limiting steps .

Basic: How to validate the compound’s purity and structural integrity post-synthesis?

Answer:

  • HPLC-DAD : Purity assessment with C18 columns (ACN/water gradient); λ = 254 nm for aromatic detection .
  • Elemental Analysis : Confirm %C, %H, %N within 0.4% of theoretical values .
  • Single-Crystal XRD : Resolve ambiguities in regiochemistry or stereochemistry .

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